12-(5-bromo-2-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one
Overview
Description
12-(5-bromo-2-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one is a complex organic compound with potential applications in various scientific fields. This compound features a brominated hydroxyphenyl group attached to a tetrahydrobenzoacridinone core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(5-bromo-2-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one typically involves multi-step organic reactions. One common route includes the bromination of 2-hydroxyacetophenone to form 5-bromo-2-hydroxyacetophenone, followed by a series of condensation and cyclization reactions to construct the benzo[a]acridinone core. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
12-(5-bromo-2-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the acridinone core can be reduced to form alcohols or other reduced products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized products, and reduced compounds, each with distinct chemical and physical properties .
Scientific Research Applications
12-(5-bromo-2-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 12-(5-bromo-2-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-Bromo-2-hydroxybenzophenone
- 2,5-Dibromo-2-hydroxyacetophenone
- 5-Bromo-2-iodopyrimidine
Uniqueness
12-(5-bromo-2-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one is unique due to its specific combination of a brominated hydroxyphenyl group and a tetrahydrobenzoacridinone core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
12-(5-bromo-2-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO2/c24-14-9-11-19(26)16(12-14)22-21-15-5-2-1-4-13(15)8-10-18(21)25-17-6-3-7-20(27)23(17)22/h1-2,4-5,8-12,22,25-26H,3,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHCDKWGLMCFMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=C(C=CC(=C5)Br)O)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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